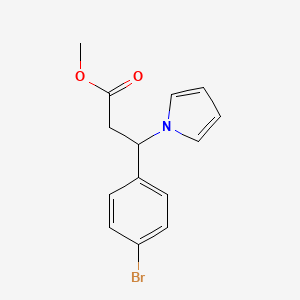

methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate

Description

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate is an ester derivative featuring a brominated phenyl group and a pyrrole ring. The compound’s structure combines a propanoate backbone with substituents that confer unique electronic and steric properties.

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-3-pyrrol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-18-14(17)10-13(16-8-2-3-9-16)11-4-6-12(15)7-5-11/h2-9,13H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUSGUPFKOTZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrrole.

Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of a base such as sodium hydride.

Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle the condensation and esterification reactions.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways involving brominated aromatic compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may participate in halogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

Table 1: Key Structural Features of Bromophenyl-Containing Derivatives

Key Observations :

- Heterocycle Influence: Pyrrole (5-membered, one N) vs. Pyrazole derivatives exhibit stronger dipole interactions due to adjacent nitrogen atoms .

- Functional Groups: Ester derivatives (e.g., methyl propanoates) generally exhibit higher lipophilicity compared to carboxylic acids or amides, impacting solubility and bioavailability .

Key Observations :

- Synthesis : Bromophenyl derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolone derivatives (e.g., Example 5.17 in ) are prepared using Procedure A3, which may involve cyclocondensation of hydrazines with β-keto esters.

- Spectral Trends : Halogen isotopes (Br, Cl) generate distinctive isotopic patterns in LC/MS (e.g., m/z 301/303/305 for Br/Cl combinations) .

Biological Activity

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10 g/mol

- CAS Number : 75567-84-9

- Purity : ≥98.0% (GC)

The compound features a bromophenyl group and a pyrrole ring, which are significant for its biological interactions.

Research suggests that compounds with similar structures often exhibit a range of biological activities including:

- Antimicrobial Activity : Potential to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Antioxidant Activity : Neutralization of free radicals, contributing to cellular protection .

These activities are likely mediated through interactions with various molecular targets such as enzymes, receptors, and signaling pathways.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines. The presence of the bromophenyl moiety appears to enhance its cytotoxic effects compared to non-brominated analogs .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (Skin Cancer) | <10 | Induction of apoptosis |

| HT29 (Colon Cancer) | <15 | Cell cycle arrest |

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

Study 2: Anticancer Properties

A recent investigation evaluated the compound's effects on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation in A431 and HT29 cells with IC50 values below 15 µM. The mechanism was attributed to the compound's ability to induce oxidative stress leading to apoptosis .

Research Applications

The compound's unique properties make it an attractive candidate for further research in several fields:

- Pharmaceutical Development : Potential for development into new antimicrobial and anticancer drugs.

- Material Science : Use in synthesizing functional materials with specific properties due to its unique chemical structure.

Q & A

Q. What are the standard synthetic protocols for methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate?

The synthesis typically involves a multi-step procedure starting with the condensation of a bromophenyl precursor and pyrrole derivatives. A representative method includes refluxing the reactants (e.g., 1 mmol of a bromophenyl intermediate) with chloranil (1.4 mmol) in xylene for 25–30 hours under inert conditions. Post-reaction, the mixture is treated with 5% NaOH to separate the organic layer, followed by repeated washing with water, drying over anhydrous Na₂SO₄, and solvent removal via rotary evaporation. Final purification is achieved through recrystallization from methanol .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

Structural elucidation relies on:

- Single-crystal X-ray diffraction (XRD): Provides precise bond lengths, angles, and stereochemical details (e.g., mean C–C bond length = 0.003 Å, R factor = 0.038) .

- Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments, particularly for the bromophenyl and pyrrole moieties.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

Q. What insights exist into the reaction mechanism of this compound’s synthesis?

Chloranil acts as an oxidizing agent to facilitate cyclization or dehydrogenation steps. The extended reflux time (25–30 hours) suggests a kinetically controlled process, while NaOH treatment neutralizes acidic by-products. Recrystallization in methanol ensures removal of unreacted starting materials and oligomeric side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key parameters to optimize include:

- Catalyst selection: Substituting chloranil with milder oxidants (e.g., DDQ) may reduce side reactions.

- Solvent choice: Replacing xylene with higher-boiling solvents (e.g., DMF) could enhance solubility of intermediates.

- Purification: Column chromatography (e.g., silica gel, CH₂Cl₂/EtOH) may improve purity compared to recrystallization alone .

Q. How can contradictions in spectroscopic and computational data be resolved?

Discrepancies between experimental (e.g., XRD) and computational (e.g., DFT) data often arise from crystal packing effects or solvent interactions. For example:

Q. What methodologies are used to evaluate biological activity, such as antioxidant potential?

- In vitro assays: DPPH radical scavenging or FRAP assays quantify antioxidant capacity.

- Molecular docking: Predict binding interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.

- In silico ADMET studies: Assess pharmacokinetic properties (e.g., bioavailability, toxicity) using QSAR models .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations identify electron-rich sites (e.g., the pyrrole nitrogen or bromophenyl para-position) prone to electrophilic substitution. Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, guiding predictions for nucleophilic/electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.